molecular formula C25H22FN3O B2514879 1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-03-6

1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2514879
CAS RN: 847396-03-6
M. Wt: 399.469
InChI Key: UWXMQBJPNOOPAA-UHFFFAOYSA-N
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Description

The compound "1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one" is a derivative that falls within the category of benzimidazole and pyrrolidinone compounds. These derivatives are of significant interest due to their potential pharmacological properties. For instance, benzimidazole derivatives have been studied for their anti-Alzheimer's activity, as they can be designed based on the structure-activity relationship (SAR) of known drugs like donepezil . Similarly, pyrrolidinone derivatives have been explored for their antilipidemic properties .

Synthesis Analysis

The synthesis of related benzimidazole and pyrrolidinone derivatives involves various chemical reactions. For example, N-benzylated pyrrolidin-2-one derivatives were synthesized by modifying the lead compound donepezil, replacing certain moieties with N-benzylated pyrrolidin-2-one or imidazolidin-2-one structures . Another study reported the synthesis of a benzimidazole derivative by alkylation of a pyrrolidine precursor with ethyl chloroacetate, followed by reactions with hydrazine hydrate and aromatic aldehydes to obtain hydrazones and other cyclic compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole and pyrrolidinone derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the structure of such compounds, revealing details like the presence of disordered fluorobenzyl groups and hydrogen bonding that stabilizes the crystal structure . The molecular structure is directly related to the pharmacological profile of these compounds, as seen in the SAR studies .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole and pyrrolidinone derivatives is diverse, allowing for the synthesis of a wide range of compounds with potential biological activities. For instance, the reaction of esters with hydrazine hydrate can yield carbohydrazides, which can then be converted into hydrazones or cyclic compounds with pyrrole and pyrazole moieties . These transformations are essential for the development of new pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole and pyrrolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For example, the presence of fluorine atoms can affect the lipophilicity and metabolic stability of the molecules, which in turn can influence their biological activity and potential as therapeutic agents .

Scientific Research Applications

Sigma Receptor Ligands and Cognitive Dysfunction

The compound's affiliation with sigma receptor ligands has been investigated for its potential effects on cognitive dysfunction. A study highlighted NE-100, a selective and potent sigma receptor ligand, and its effects on cognitive dysfunction induced by phencyclidine (PCP) in rats, using a water maze task. The study found that sigma receptor ligands, including 1-(cyclopropylmethyl)-4-[2'(4"-fluorophenyl)-2'-oxoethyl]-piperidine monohydrobromide, could improve PCP-induced cognitive dysfunction (Ogawa et al., 1994).

Glutamate Receptor Modulation and Treatment-Resistant Depression

Another critical area of application is the modulation of the glutamate N-methyl-d-aspartate 2B receptor (GluN2B). A novel intravenous glutamate GluN2B receptor negative allosteric modulator, BMS-986169, exhibited high binding affinity for the GluN2B subunit allosteric modulatory site and selective inhibition of GluN2B receptor function. This compound and its prodrug were explored for potential use in treatment-resistant depression (TRD). The study highlighted the compound's selective mechanism of action and its potential therapeutic benefits in TRD without inducing ketamine-like side effects (Bristow et al., 2017).

Acid-Related Diseases and Novel Potassium-Competitive Acid Blockers

The compound's framework has been used to develop novel potassium-competitive acid blockers, like TAK-438, for treating acid-related diseases. TAK-438 demonstrated a more potent and longer-lasting inhibitory effect than traditional proton pump inhibitors (PPIs) like lansoprazole on histamine-stimulated gastric acid secretion in rats and dogs. The study elucidated the mechanism of action and the potential of such compounds to overcome limitations of current PPI-based treatments for acid-related diseases (Hori et al., 2011).

Anticonvulsant Applications

The compound's structure has been incorporated into various derivatives for potential anticonvulsant applications. A study on a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2, 5-dione derivatives, including compounds with 1-(4-fluorophenyl) pyrrolidine-2, 5-dione structures, showed promising anticonvulsant activities in early identification models. The study offered insights into the therapeutic potential and neurotoxicity of these molecules, comparing them to reference antiepileptic drugs like phenytoin and ethosuximide (Malik et al., 2014).

properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O/c1-17-8-2-3-9-18(17)15-29-23-13-7-5-11-21(23)27-25(29)19-14-24(30)28(16-19)22-12-6-4-10-20(22)26/h2-13,19H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXMQBJPNOOPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

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